![molecular formula C10H15NOS2 B14596849 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- CAS No. 61211-52-7](/img/structure/B14596849.png)
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a carboxaldehyde group at the 3-position, a dimethylaminomethyl group at the 5-position, and an ethylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine and ethylthiol under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminomethyl and ethylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: 3-Thiophenecarboxylic acid, 5-[(dimethylamino)methyl]-2-(ethylthio)-
Reduction: 3-Thiophenemethanol, 5-[(dimethylamino)methyl]-2-(ethylthio)-
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethylaminomethyl and ethylthio groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxaldehyde: Lacks the dimethylaminomethyl and ethylthio groups, making it less versatile in chemical reactions.
2-Thiophenecarboxaldehyde: Similar structure but with the carboxaldehyde group at the 2-position.
5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the dimethylaminomethyl group.
Uniqueness
3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)- is unique due to the presence of both the dimethylaminomethyl and ethylthio groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
61211-52-7 |
|---|---|
Molecular Formula |
C10H15NOS2 |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-2-ethylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H15NOS2/c1-4-13-10-8(7-12)5-9(14-10)6-11(2)3/h5,7H,4,6H2,1-3H3 |
InChI Key |
NBGHRQAZQCNASO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(S1)CN(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


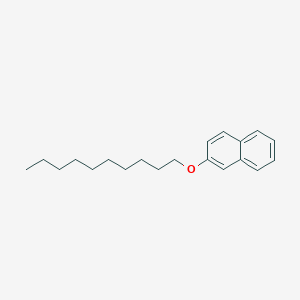
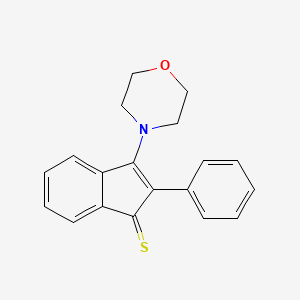
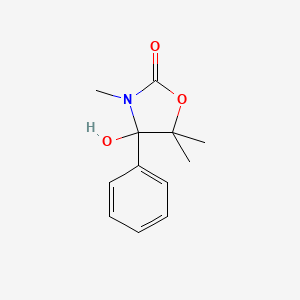
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)
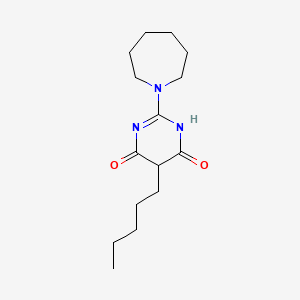
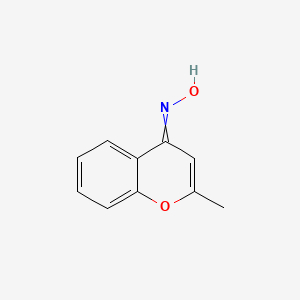
![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)

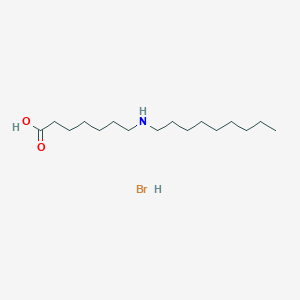
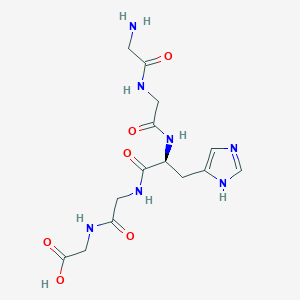

![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)
